1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo-
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Overview
Description
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- is a complex organic compound that belongs to the purine nucleoside family. These compounds are known for their significant roles in biological systems, particularly in the structure and function of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- typically involves multi-step organic reactions. The process often starts with the preparation of the purine base, followed by the attachment of the sugar moiety. The reaction conditions may include the use of protecting groups, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid structure and function.
Medicine: Investigated for potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological functions.
Inosine: Known for its role in RNA editing and metabolism.
Uniqueness
1H-Purinium, 2-amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-6,9-dihydro-7-(2-hydroxyethyl)-6-oxo- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
CAS No. |
76702-32-4 |
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Molecular Formula |
C12H18N5O5+ |
Molecular Weight |
312.30 g/mol |
IUPAC Name |
2-amino-7-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C12H17N5O5/c13-12-14-10-9(11(21)15-12)16(1-2-18)5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2-,13,14,15,21)/p+1/t6-,7+,8+/m0/s1 |
InChI Key |
RWAKPFDJWWXAGG-XLPZGREQSA-O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2N=C(NC3=O)N)CCO)CO)O |
Canonical SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CCO)CO)O |
Origin of Product |
United States |
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